molecular formula C11H12FNO3S B13222743 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid

Cat. No.: B13222743
M. Wt: 257.28 g/mol
InChI Key: CEBQHOVMFVEKLY-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a thiolane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolane ring to a thiol or sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
  • 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

Uniqueness

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12FNO3S

Molecular Weight

257.28 g/mol

IUPAC Name

2-fluoro-5-[(1-oxothiolan-1-ylidene)amino]benzoic acid

InChI

InChI=1S/C11H12FNO3S/c12-10-4-3-8(7-9(10)11(14)15)13-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

CEBQHOVMFVEKLY-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C=C2)F)C(=O)O)(=O)C1

Origin of Product

United States

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